Spironolactone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSZDCAJNLERA-ZHYRCANASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034186 | |
| Record name | Spironolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Spironolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
134 °C | |
| Record name | Spironolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SPIRONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Soluble in ethyl acetate and ethanol; slightly soluble in methanol, In water, 22 mg/L at 25 °C, 1.98e-03 g/L | |
| Record name | SPIRONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Spironolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Light cream-colored to light tan, crystalline powder | |
CAS No. |
52-01-7 | |
| Record name | Spironolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spironolactone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spironolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | spironolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregn-4-ene-21-carboxylic acid, 7-(acetylthio)-17-hydroxy-3-oxo-, .gamma.-lactone, (7.alpha.,17.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spironolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spironolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIRONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O7W4T232 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPIRONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Spironolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-135 °C, 134.5 °C | |
| Record name | Spironolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SPIRONOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Spironolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Action
Mineralocorticoid Receptor (MR) Antagonism
Spironolactone functions as a potent antagonist of the mineralocorticoid receptor, thereby interfering with the actions of aldosterone (B195564), a key mineralocorticoid hormone.
Competitive Binding with Aldosterone at Renal Tubular Sites
This compound and its active metabolites are specific pharmacologic antagonists of aldosterone. They exert their primary effect by competitively binding to receptors located at the aldosterone-dependent sodium-potassium exchange site within the distal convoluted renal tubule. wikipedia.orgmims.comglobalrph.compfizermedicalinformation.com This competitive inhibition leads to increased excretion of sodium and water, while simultaneously promoting the retention of potassium and hydrogen ions. mims.comglobalrph.compfizermedicalinformation.com This mechanism contributes to this compound's classification as a potassium-sparing diuretic and its utility as an antihypertensive agent. globalrph.compfizermedicalinformation.com Studies profiling the effects of this compound on kidney NaCl transporter expression have shown its efficacy in blocking mineralocorticoid receptors at a renal tubule level. physiology.org
Molecular Determinants of MR Binding Specificity
This compound acts as a mineralocorticoid receptor (MR) antagonist and exhibits a very low affinity for the glucocorticoid receptor (GR). nih.govbioscientifica.comresearchgate.net Research investigating the molecular determinants of this compound's binding specificity to the MR has utilized chimeras created between the ligand-binding domains (LBDs) of the MR and the GR. nih.govbioscientifica.comresearchgate.netresearchgate.net These studies revealed that amino acids 804-874 within the MR LBD are critical for this compound's binding specificity, a region also essential for aldosterone binding specificity. nih.govbioscientifica.comresearchgate.netresearchgate.netbioscientifica.com Molecular models of the MR LBD bound to this compound, based on the crystal structure of the progesterone (B1679170) receptor LBD, indicate that the ligand-binding pocket of the MR LBD is predominantly hydrophobic, comprising 23 amino acids. nih.govbioscientifica.comresearchgate.netresearchgate.net However, analysis of experimental data suggests that this compound binding specificity is not solely governed by amino acids within the ligand-binding pocket. nih.govbioscientifica.comresearchgate.netresearchgate.net
The following table summarizes this compound's affinity for various steroid hormone receptors:
| Receptor Site | Value (nM) | Type | Action | Species |
| MR | 2.32, 49, 2.4–60, 17.7 | Ki, IC50a, IC50b, Kb | Antagonist | Human |
| AR | 39.4, 120, 13–670, >20,000 | Ki, IC50a, IC50b, EC50 | Antagonist | Human |
| GR | 32.6, 1,400, 2,410–6,920, >20,000 | Ki, IC50a, IC50b, EC50 | Antagonist | Human |
| ER | >1,100, 5,700 | Ki, IC50b | Antagonist | Human |
| ERα | 5,970–>20,000, >20,000 | IC50b, EC50 | Agonist | Human |
| ERβ | 4940–>20,000, 3,300 | IC50b, EC50 | Inconsistent | Human |
| PR | 400, 650, >25,000, 740–2,619 | Ki, IC50a, IC50b, EC50 | Agonist | Human |
| PR-B | 4,000, >20,000 | IC50b |
Note: Ki (Inhibition Constant), IC50 (Half Maximal Inhibitory Concentration), Kb (Binding Constant), EC50 (Half Maximal Effective Concentration). wikipedia.org
Post-receptor Signaling Pathways and Gene Expression Modulation
Upon aldosterone binding to the MR, the hormone-receptor complex dimerizes and translocates into the nucleus, where it modulates the transcription of various target genes. oup.comahajournals.org These genomic actions, which typically manifest after several hours, include the induction of epithelial Na+ channel, serum-regulated kinase 1 (Sgk-1), and Na+/K+-ATPase. oup.com this compound, as an MR antagonist, effectively blocks these genomic effects. oup.com
Beyond its direct impact on gene transcription, this compound has been shown to modulate other signaling pathways. It can attenuate lipopolysaccharide-induced interleukin-6 expression by influencing the transcriptional activity of the MR–p65–Signal Transducer and Activator of Transcription 3 (STAT3) complex. ahajournals.org Furthermore, aldosterone is known to stimulate the expression of the epidermal growth factor receptor (EGFR), an effect that can be inhibited by this compound in a concentration-dependent manner. researchgate.net
Androgen Receptor (AR) Antagonism
This compound also acts as a moderate antiandrogen, primarily through its interaction with the androgen receptor (AR). wikipedia.orgwikipedia.org
Inhibition of Androgen Binding to Cytosolic ARs
This compound functions as an antagonist of the androgen receptor (AR), which is the biological target for androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.orgwikipedia.org Its antiandrogenic activity is largely attributed to its ability to bind to the AR and displace endogenous androgens, thereby reducing their activating effects. wikipedia.orgebmconsult.com Studies have shown that this compound can inhibit the binding of [3H]5α-dihydrotestosterone ([3H]DHT) to cytosolic and nuclear receptors in rat ventral prostate. nih.gov While this compound competes with DHT for the specific 8S cytosolic receptor, it is considerably less effective than DHT in displacing it from the receptor. nih.gov For instance, this compound and its active metabolite canrenone (B1668266) are approximately 20 and 100 times less effective than DHT, respectively, in displacing 50% of [3H]DHT from its receptor in in vitro displacement studies. nih.gov The active metabolite, canrenone, is thought to mediate much of this compound's antiandrogenic action at the skin level by inhibiting the formation of specific testosterone and/or 5α-dihydrotestosterone receptor complexes in the cytoplasm and subsequently in the nuclei. cdnsciencepub.com
The following table provides a comparison of IC50 values for DHT, Cyproterone Acetate, and this compound at the Androgen Receptor:
| Compound | IC50 (nM) |
| Dihydrotestosterone (DHT) | 3 |
| Cyproterone Acetate | 24 |
| This compound | 67 |
Note: IC50 values for binding inhibition to the AR in rat prostate cytosol. wikipedia.orgnih.gov
Effects on Androgen Synthesis Pathways
The influence of this compound on androgen synthesis pathways is complex and has been a subject of research. There is conflicting and mixed evidence regarding this compound's ability to inhibit 5α-reductase, an enzyme responsible for converting testosterone into the more potent androgen DHT. wikipedia.orgnih.gov Some findings suggest that any such inhibition by this compound is weak or incomplete. wikipedia.org
However, this compound has been shown to interfere with testosterone biosynthesis by reducing 17-hydroxylase activity, possibly through the destruction of microsomal cytochrome P-450 enzymes. nih.govpsu.edudrugbank.com This effect has been observed to lower plasma testosterone levels in rats and, with large doses, in children. nih.govpsu.edu For example, male rats given a high dose of this compound showed a 72% decrease in the in vitro formation of testosterone from progesterone in the testis, accompanied by a parallel decrease in 17-hydroxylase activity and a significant reduction in microsomal heme and cytochrome P-450 levels. psu.edu Conversely, usual therapeutic doses of this compound in adults have not consistently shown changes in circulating levels of testosterone or estradiol (B170435). psu.edu
Relevance to Androgen-Dependent Pathophysiologies
This compound functions as an antiandrogen, primarily by antagonizing the androgen receptor (AR) dermnetnz.orgwww.nhs.uk. This antiandrogenic activity is considered moderate wikipedia.org. The compound exerts its effect by competitively binding to the AR, thereby displacing endogenous androgens such as testosterone and dihydrotestosterone (DHT) and consequently reducing the activation of the receptor wikipedia.orgnih.gov. This direct AR antagonism is a key mechanism underlying its therapeutic utility in conditions driven by excessive androgenic activity.
Clinically, this antiandrogenic action is leveraged in the management of various androgen-dependent pathophysiologies. These include dermatological conditions such as acne, hirsutism (excessive hair growth), and pattern hair loss dermnetnz.orgwikipedia.orgjddonline.com. Furthermore, this compound is utilized in hormone therapy for transgender women, where its antiandrogenic properties contribute to feminization wikipedia.orgwikipedia.org. The AR antagonism is also implicated in certain feminizing side effects observed in men, such as gynecomastia wikipedia.org. While this compound has been reported to decrease testosterone production and increase its metabolic clearance, leading to antiandrogenic effects nih.gov, studies investigating its direct impact on serum testosterone levels in humans have yielded variable and inconsistent results wikipedia.orgjddonline.comdroracle.aitransfemscience.org.
Interactions with Other Steroid Receptors
This compound's steroidal structure allows it to interact with a range of other steroid hormone receptors, albeit with varying affinities and functional outcomes.
This compound has been observed to interact, albeit weakly, with progesterone receptors (PR) wikipedia.orgdrugbank.com. Its interaction with the PR is characterized by mixed progestogenic and antiprogestogenic activities wikipedia.org. Some research indicates agonistic actions on progesterone receptors droracle.ai. Canrenone, a significant active metabolite of this compound, has been shown to competitively inhibit the binding of progesterone to human uterine cytosolic PR, suggesting a potential contribution to menstrual disturbances observed with this compound use nih.gov. Despite these in vitro and mechanistic findings, a small clinical study reported that high doses of this compound did not produce significant progestogenic or antiprogestogenic effects in women wikipedia.org. Structurally, this compound bears similarities to progesterone researchgate.net.
This compound interacts very weakly with estrogen receptors (ER) wikipedia.orgdrugbank.com. It exhibits a mixed profile of estrogenic and antiestrogenic activities, leading to its characterization as having Selective Estrogen Receptor Modulator (SERM)-like activity wikipedia.org. Studies involving human uterine tissue and human ER have indicated very low affinity binding of this compound to these receptors wikipedia.org. In experimental models using immature female rats, this compound demonstrated both estrogen agonistic and antagonistic properties, resembling the actions of tamoxifen, a well-known SERM uq.edu.aubioscientifica.comnih.gov. It has been postulated that the estrogenic activity of this compound in the pituitary gland could contribute to its antigonadotropic effects, while its antagonistic activity in the endometrium might be associated with menstrual irregularities wikipedia.org. Beyond direct receptor interaction, this compound may also exert indirect estrogenic effects by acting as an antiandrogen (as androgens can suppress estrogen production and signaling), inhibiting the conversion of estradiol to estrone (B1671321), and enhancing the peripheral conversion of testosterone into estradiol wikipedia.org.
This compound demonstrates weak binding to the glucocorticoid receptor (GR) and acts as an antagonist, thereby possessing antiglucocorticoid properties wikipedia.orgdrugbank.combioscientifica.comnih.govresearchgate.net. Its affinity for the GR is considerably lower than its affinity for the mineralocorticoid receptor bioscientifica.comnih.govresearchgate.net. In vitro studies have characterized this compound as a pure antiglucocorticosteroid, capable of inhibiting dexamethasone-induced activity without exhibiting any agonistic effects nih.gov. While most clinical studies report no significant alterations in cortisol levels with this compound treatment, some observations suggest potential increases, which could be attributed to its antimineralocorticoid activity preventing the negative feedback of mineralocorticoids on the hypothalamic-pituitary-adrenal (HPA) axis wikipedia.org.
Table 1: this compound's Affinity and Activity at Steroid Hormone Receptors (Human)
| Receptor Site | Value (nM) | Type | Action |
| Androgen Receptor (AR) | 39.4 - >20,000 | Ki, IC50a, IC50b, EC50 | Antagonist wikipedia.org |
| Estrogen Receptor (ER) | >1,100 - 5,700 | Ki, IC50b | Antagonist (weak) wikipedia.orgguidetopharmacology.org |
| Estrogen Receptor alpha (ERα) | 5,970 - >20,000 | IC50b, EC50 | Agonist (weak) wikipedia.org |
| Estrogen Receptor beta (ERβ) | 3,300 - >20,000 | IC50b, EC50 | Inconsistent wikipedia.org |
| Glucocorticoid Receptor (GR) | 32.6 - >20,000 | Ki, IC50a, IC50b, EC50 | Antagonist wikipedia.org |
| Progesterone Receptor (PR) | 400 - >25,000 | Ki, IC50a, IC50b, EC50 | Agonist (weak) wikipedia.org |
Note: Values represent ranges reported across different studies. Ki: Inhibition constant; IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration. Specificity and activity can vary by assay and context.
Beyond Steroid Receptors: Novel Molecular Targets
Beyond its well-established interactions with steroid hormone receptors, this compound has been identified to engage with other molecular targets, influencing various physiological processes.
This compound acts as an agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role as a xenobiotic sensor wikipedia.orgdrugbank.comresearchgate.netwikipedia.orgmdpi.comjpp.krakow.ploup.com. The primary function of PXR is to detect foreign toxic substances and, in response, upregulate the expression of proteins involved in their detoxification and clearance from the body wikipedia.org.
Activation of PXR by this compound leads to the induction of cytochrome P450 CYP3A enzymes, most notably CYP3A4 wikipedia.orgwikipedia.orgwikipedia.orgjpp.krakow.ploup.com. CYP3A4 is a major drug-metabolizing enzyme responsible for the metabolism of a wide array of pharmaceutical compounds. Furthermore, PXR activation by this compound also results in the induction of ATP-binding cassette (ABC) transporters, including P-glycoprotein (MDR1/ABCB1) and multidrug resistance protein 2 (MRP2/ABCC2) wikipedia.orgdrugbank.comresearchgate.netwikipedia.orgjpp.krakow.ploup.comnih.govoup.com. These transporters are critical for the efflux of xenobiotics and metabolites from cells.
The induction of these enzymes and transporters by this compound can significantly contribute to drug-drug interactions wikipedia.orgwikipedia.org. For instance, this compound has been observed to reduce the bioavailability of oral estradiol, a phenomenon potentially attributable to the induction of estradiol metabolism via CYP3A4 wikipedia.org. Additionally, this compound has been reported to induce certain UDP-glucuronosyltransferases (UGTs) through PXR activation wikipedia.org.
Table 2: this compound's Influence on Enzyme and Transporter Expression via PXR Agonism
| Target | Mechanism of Induction | Effect |
| CYP3A4 | PXR Agonism | Increased expression and activity wikipedia.orgwikipedia.orgwikipedia.orgjpp.krakow.ploup.com |
| P-glycoprotein (MDR1/ABCB1) | PXR Agonism | Increased expression and activity wikipedia.orgdrugbank.comresearchgate.netwikipedia.orgjpp.krakow.ploup.comnih.govoup.com |
| MRP2 (ABCC2) | PXR Agonism | Increased expression and activity wikipedia.orgwikipedia.orgjpp.krakow.ploup.comoup.com |
| UGTs | PXR Agonism | Increased expression and activity wikipedia.org |
Metabolism and Pharmacokinetics of Spironolactone
Metabolic Pathways and Active Metabolites
Spironolactone undergoes rapid and extensive metabolism, primarily in the liver, to produce numerous metabolites. These metabolites can be broadly categorized into two main groups: those that retain the sulfur moiety from the parent molecule and those from which the sulfur is removed through dethioacetylation. iarc.frnih.gov
Formation of Canrenone (B1668266) and 7α-Thiomethylthis compound
Initially, it was believed that canrenone was the primary active metabolite of this compound. However, with the advent of more specific analytical techniques like High-Performance Liquid Chromatography (HPLC), 7α-thiomethylthis compound (7α-TMS) has been recognized as the major circulating metabolite of this compound. iarc.frnih.gov
The metabolism of this compound begins with its deacetylation to 7α-thiothis compound (7α-TS). drugbank.com This 7α-thiothis compound can then undergo S-methylation to form 7α-thiomethylthis compound (7α-TMS), a process catalyzed by thiol S-methyltransferase. wikipedia.orgnih.gov Alternatively, 7α-thiothis compound can be dethioacetylated to yield canrenone. drugbank.com Hepatic and renal microsomes are involved in the conversion of this compound to 7α-thiothis compound and subsequently to 7α-thiomethylthis compound. nih.gov
Further Metabolism of Canrenone and other Metabolites
Beyond the initial formation of canrenone and 7α-thiomethylthis compound, further metabolic transformations occur. 7α-thiomethylthis compound can be hydroxylated at the C3α and C3β positions. wikipedia.org It can also be converted into 6β-hydroxy-7α-thiomethylthis compound (6β-OH-7α-TMS), a process likely mediated by hepatic CYP3A4. wikipedia.orgdrugbank.com Another metabolite, 7α-thiomethylthis compound sulfoxide, is formed from 7α-thiomethylthis compound. wikipedia.org Canrenone itself can undergo hydrolysis of its γ-lactone ring to form canrenoic acid, which is water-soluble. ahajournals.orgahajournals.org Canrenone can also be further metabolized to 6β,7β-epoxycanrenone when incubated with liver microsomes in vitro. ahajournals.org
Enzymatic and Chemical Equilibria of Metabolites
The metabolism of this compound involves various enzymatic reactions. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, and to a lesser extent by CYP2C8. ontosight.aipdr.net In vitro studies indicate that this compound is an irreversible inhibitor of CYP3A4/5 and CYP2C8. pdr.net The C17 γ-lactone ring of this compound can also be hydrolyzed by the paraoxonase PON3. wikipedia.org The conversion of 7α-thiothis compound to 7α-thiomethylthis compound is an S-methylation reaction requiring S-adenosylmethionine (SAM). nih.gov
Canrenone exists in a steady-state equilibrium with canrenoic acid. ahajournals.org
Metabolite Activity and Contribution to Pharmacodynamics
This compound is considered a prodrug, with its active metabolites largely responsible for its pharmacodynamic effects. wikipedia.orgwikipedia.org The major active metabolites include 7α-thiomethylthis compound (7α-TMS) and canrenone. wikipedia.orgwikipedia.org Other minor but active metabolites include 7α-thiothis compound (7α-TS) and 6β-hydroxy-7α-thiomethylthis compound (6β-OH-7α-TMS). wikipedia.orgwikipedia.org
These active metabolites, along with this compound itself, act as specific pharmacologic antagonists of aldosterone (B195564). They exert their effects primarily by competitively binding to mineralocorticoid receptors (MR) in the distal convoluted renal tubule, leading to increased excretion of sodium and water while retaining potassium. onlinescientificresearch.comdrugbank.compfizermedicalinformation.comstarship.org.nzpfizer.com
The potencies of 7α-thiomethylthis compound and 7α-thiothis compound in reversing the effects of fludrocortisone (B194907) on urinary electrolyte composition in humans were approximately one-third and one-quarter, respectively, relative to this compound. drugbank.compfizer.comfda.gov Canrenone also contributes to the antimineralocorticoid activity. onlinescientificresearch.com Studies have shown that major human metabolites like 6β-hydroxy-7α-thiomethylthis compound and canrenoic acid retain antiangiogenic activity, suggesting that this compound's antiangiogenic effects are not lost upon metabolism. ahajournals.org
Protein Binding Characteristics of this compound and Metabolites
This compound and its metabolites are highly bound to plasma proteins, with binding exceeding 90%. iarc.frdrugbank.compfizermedicalinformation.compfizer.com this compound and canrenone specifically bind to serum albumin and alpha-1-acid glycoprotein. drugbank.com Canrenone is reported to be 99.2% bound to albumin, while this compound is 88% bound to albumin and α1-acid glycoprotein. wikipedia.org this compound and its metabolite 7α-thiothis compound exhibit very low or negligible affinity for sex hormone-binding globulin (SHBG). wikipedia.org
Enterohepatic Recirculation Phenomena
This compound undergoes significant enterohepatic recirculation. onlinescientificresearch.comiarc.frresearchgate.net This process involves the reabsorption of metabolites from the gastrointestinal tract after they have been excreted into the bile, contributing to the prolonged biological effects of the drug and its metabolites. researchgate.netnih.gov No unchanged this compound is found in the urine or feces, indicating extensive metabolism before excretion. iarc.fr
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5833 nih.govfishersci.atguidetopharmacology.orgmims.com |
| Canrenone | 13789 wikipedia.orgfishersci.cawikidoc.orgwikipedia.orgwikidata.org |
| 7α-Thiomethylthis compound | 162325 wikipedia.orgwikidata.orgnih.gov |
| 7α-Thiothis compound | 119472 nih.govwikipedia.orgneobioscience.com |
| 6β-Hydroxy-7α-thiomethylthis compound | 40580543 nih.gov, 162502 wikipedia.orgscbt.com |
| Canrenoic Acid | 34057 ahajournals.org (Note: Canrenoic acid is the open-ring form of canrenone) |
| 7α-Thiomethylthis compound sulfoxide | 162324 wikipedia.orgnih.gov |
Molecular and Structural Research
Computational Chemistry and Molecular Modeling
Thermodynamic Stability and Solvation/Desolvation Processes
Thermodynamic Stability of Polymorphs
Spironolactone is known to exist in several polymorphic forms, with Form II generally recognized as having higher thermodynamic stability compared to Form I scielo.brscielo.brrsc.orgacs.org. This enhanced stability of Form II is supported by its higher enthalpy of fusion scielo.brscielo.br. For instance, differential scanning calorimetry (DSC) thermograms of this compound in pure crystal Form II (SPR-pd 2° NCQ) show a melting point of 209.1°C with an onset temperature of 203.0°C, and drug decomposition starting from 250°C scielo.brscielo.br. Other samples, such as SPR-L1 and SPR-L2, which may contain Form I contamination, exhibit slightly different melting points and enthalpies of fusion scielo.br.
Recent research has also identified a new polymorphic Form III. Lattice energy calculations have been employed to elucidate the relative thermodynamic stabilities of this compound Forms I, II, and III acs.orgfigshare.com. At ambient pressure, Forms I and II are considered monotropically related, meaning one form is always more stable than the other across all temperatures below their melting points. However, under high-pressure conditions, their relationship can become enantiotropic, where their relative stability can invert depending on temperature and pressure researchgate.net.
The presence of water significantly influences the stable form of this compound. The thermodynamically stable form can transition from Form II to a hydrate (B1144303) as water content increases. This transition point shifts towards higher water concentrations with increasing temperature acs.orgresearchgate.netresearchgate.net.
Table 1: Thermal Properties of this compound Polymorphs
| Polymorph/Sample | Melting Point (°C) | Onset Temperature (°C) | Enthalpy of Fusion (ΔHfus) (mJ mg⁻¹) | Decomposition Onset (°C) | Reference |
| Pure Form II (SPR-pd 2° NCQ) | 209.1 | 203.0 | - | 250 | scielo.br |
| Form II (pure) | 204 | - | - | - | scielo.br |
| Form II (contaminated with Form I) | 205-206 | - | - | - | scielo.br |
| SPR-L1 (Form II, potentially contaminated) | 207.0 | 197.3 | 43.6 | - | scielo.br |
| SPR-L2 (Form II, potentially contaminated) | 209.2 | 202.7 | 45.2 | - | scielo.br |
Solvation and Desolvation Processes
This compound is known to form various solvated crystalline forms with different solvents, including methanol (B129727), ethanol (B145695), formic acid, acetic acid, benzene, toluene, acetonitrile, 1-propanol (B7761284), and 2-propanol researchgate.netresearchgate.netacs.orgacs.orgacs.org. The formation of these solvates is primarily driven by an increased packing coefficient and additional this compound-solvent interactions, particularly van der Waals forces, which contribute to their stability acs.orgacs.org.
Among the alcohol solvates, methanol and ethanol solvates of this compound are considered relatively stable. In contrast, 1-propanol and 2-propanol solvates are metastable and tend to undergo transformation to Form II when in contact with their respective solvents acs.org. The thermodynamic stability of the solvate generally dictates its desolvation pathway, with most this compound solvates transforming to Form II upon desolvation acs.org. For example, studies on the desolvation kinetics of the ethanol solvate at room temperature indicate that both Form I and Form II can be obtained through different desolvation mechanisms akjournals.com. The formation of Form I from the ethanol solvate may involve a displacive process, where the new crystal lattice forms with minimal alteration to the three-dimensional order of the this compound molecules akjournals.com.
During cooling crystallization, while Form II is the thermodynamically stable form, the ethanol solvate is kinetically favored. This is attributed to its lower interfacial energy and a smaller critical nucleus size, which facilitates its nucleation rsc.org. At high supersaturation, kinetic factors dominate, leading to the preferential formation of the ethanol solvate. Conversely, at low supersaturation, thermodynamic factors prevail, resulting in the crystallization of stable Form II. At moderate supersaturation levels, simultaneous nucleation of both Form II and the ethanol solvate can occur due to their nearly equivalent nucleation rates rsc.org.
This compound exhibits poor aqueous solubility, measured at approximately 0.022 mg/ml at 25°C ijraset.com. However, its solubility can be enhanced in micellar systems. The negative Gibbs free energy of solubilization (ΔG°m) observed in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethylammonium bromide (CTAB) indicates the spontaneity of the solubilization process in such micellar solutions ijraset.com. Furthermore, the solubility of this compound Form II in pure solvents generally increases with rising temperature researchgate.net. The thermodynamic properties of the dissolution process for this compound Form II can be quantitatively assessed using the van't Hoff equation researchgate.net.
The decomposition of this compound in solution is also influenced by thermodynamic factors. The energy of activation for its decomposition has been estimated to be approximately 78.8 kJ/mol at pH 4.3 nih.gov. The un-ionized form of this compound is susceptible to general acid-base catalysis, with certain buffer species like HPO₄²⁻ exhibiting a significantly higher catalytic effect on decomposition compared to H₂PO₄⁻ nih.gov.
Table 2: this compound Solubility and Decomposition Data
| Property | Value | Conditions | Reference |
| Aqueous Solubility | 0.022 mg/ml | 25°C | ijraset.com |
| Energy of Activation (Decomposition) | ~78.8 kJ/mol | pH 4.3 | nih.gov |
| Gibbs Free Energy of Solubilization (ΔG°m) | Negative value | In micellar solutions (e.g., SDS, CTAB) | ijraset.com |
Advanced Research on Clinical Efficacy
Cardiovascular Applications
Spironolactone has demonstrated distinct effects in different phenotypes of heart failure, namely heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF).
Heart Failure with Reduced Ejection Fraction (HFrEF)
In patients with HFrEF, this compound has been shown to significantly impact morbidity and mortality and induce beneficial cardiac remodeling.
The Randomized Aldactone Evaluation Study (RALES) was a pivotal double-blind, placebo-controlled trial that investigated the effect of this compound on mortality in patients with severe heart failure and a left ventricular ejection fraction (LVEF) of no more than 35%. nih.gov Patients in RALES were already receiving standard therapy, including an angiotensin-converting-enzyme inhibitor and a loop diuretic. nih.gov
The trial was discontinued (B1498344) early after a mean follow-up of 24 months due to the clear efficacy of this compound. nih.gov this compound led to a 30% reduction in all-cause mortality compared to placebo. droracle.ai, nih.gov, wikijournalclub.org This reduction was attributed to a lower risk of both death from progressive heart failure and sudden death from cardiac causes. nih.gov Furthermore, the frequency of hospitalization for worsening heart failure was 35% lower in the this compound group. droracle.ai, nih.gov Patients receiving this compound also experienced a significant improvement in heart failure symptoms, as assessed by the New York Heart Association (NYHA) functional class. nih.gov
Table 1: Key Outcomes of the RALES Trial (this compound vs. Placebo in HFrEF)
| Outcome | Placebo Group (%) | This compound Group (%) | Relative Risk Reduction (RRR) | P-value | Citation |
| All-cause mortality | 46 | 35 | 30% | <0.001 | nih.gov, wikijournalclub.org |
| Hospitalization for worsening HF | - | - | 35% | <0.001 | nih.gov |
| Death from progressive heart failure | - | - | Significant reduction | <0.001 | nih.gov |
| Sudden death from cardiac causes | - | - | Significant reduction | <0.001 | nih.gov |
| Improvement in NYHA functional class | - | - | Significant improvement | <0.001 | nih.gov |
This compound's beneficial effects in HFrEF extend to cardiac remodeling. As an aldosterone (B195564) antagonist, it can reduce fibrosis and improve left ventricular (LV) function. amegroups.org Studies have shown that this compound decreases extracellular matrix turnover and myocardial collagen content. amegroups.org
In patients with mild to moderate heart failure (NYHA class I to II) and LVEF ≤40%, this compound administration for 6 months resulted in an increase in LVEF from 35.2% to 39.1% ± 3.5% (p <0.001). nih.gov, researchgate.net Concurrently, there was a decrease in LV end-diastolic and end-systolic volumes, and myocardial mass. nih.gov, researchgate.net, researchgate.net These findings indicate that this compound has beneficial effects on LV remodeling and diastolic function in HFrEF. nih.gov
Table 2: Effects of this compound on Cardiac Remodeling in HFrEF
| Parameter | Baseline (this compound Group) | After Treatment (this compound Group) | P-value | Citation |
| LVEF (%) | 35.2 ± 0.7 | 39.1 ± 3.5 | <0.001 | nih.gov, researchgate.net |
| LV End-Diastolic Volume | Decreased | Decreased | - | nih.gov, researchgate.net |
| LV End-Systolic Volume | Decreased | Decreased | - | nih.gov, researchgate.net |
| Myocardial Mass | Decreased | Decreased | - | nih.gov, researchgate.net |
| LV Diastolic Filling Pattern | Improved | Improved | - | nih.gov, researchgate.net |
Subgroup analyses from the RALES trial indicated that the mortality benefits of this compound were consistent across various patient characteristics, including LVEF, heart failure etiology, renal function, age, and the use of concomitant medications like ACE inhibitors and digoxin. wikijournalclub.org Notably, the mortality benefits were found to be greater in patients who were already receiving ACE inhibitors and beta-blockers. cfrjournal.com
A prospective nationwide cohort study in real-world patients with acute heart failure syndrome further investigated the effect of this compound according to LVEF. nih.gov This study found that in patients with LVEF ≤ 26.1%, the this compound group had significantly lower 3-year mortality (33.8% vs. 44.3%, P < 0.001) compared to the no-spironolactone group. nih.gov However, no significant difference in mortality was observed between the two groups in patients with LVEF > 26%. nih.gov This suggests a more pronounced mortality benefit in patients with more severely reduced ejection fractions.
Heart Failure with Preserved Ejection Fraction (HFpEF)
The role of this compound in HFpEF has been explored in several significant trials, focusing on its impact on diastolic function and left ventricular remodeling.
This compound has been investigated for its effects on diastolic function and left ventricular remodeling in HFpEF patients, with key findings emerging from trials such as Aldo-DHF and TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist). amegroups.org, thischangedmypractice.com, nih.gov
In the Aldo-DHF trial, long-term aldosterone receptor blockade with this compound improved left ventricular diastolic function, evidenced by a decrease in the E/e' ratio (adjusted mean difference, -1.5; 95% CI, -2.0 to -0.9; P < 0.001). nih.gov this compound also induced reverse remodeling, with a decline in left ventricular mass index (difference, -6 g/m2; 95% CI, -10 to -1 g/m2; P = 0.009). nih.gov
A pooled analysis of three randomized trials (HOMAGE, Aldo-DHF, and TOPCAT), comprising 984 patients with HFpEF, further corroborated these findings. nih.gov, researchgate.net This meta-analysis demonstrated that this compound significantly reduced left atrial volume index (LAVi) by -1.1 ml/m² (p = 0.03), left ventricular mass index (LVMi) by -3.6 g/m² (p = 0.01), interventricular septum (IVS) thickness by -0.2 mm (p = 0.01), and the E/e' ratio by -1.3 (p = 0.02). nih.gov, researchgate.net It also increased LVEF by 1.7% (p < 0.01). nih.gov These results affirm the beneficial impact of this compound on cardiac structure and function in HFpEF. nih.gov, researchgate.net
Table 3: Effects of this compound on Diastolic Function and LV Remodeling in HFpEF (Pooled Analysis)
| Parameter | Change with this compound (Mean Difference) | P-value | Citation |
| Left Atrial Volume Index (LAVi) | -1.1 ml/m² | 0.03 | nih.gov, researchgate.net |
| Left Ventricular Mass Index (LVMi) | -3.6 g/m² | 0.01 | nih.gov, researchgate.net |
| Interventricular Septum (IVS) thickness | -0.2 mm | 0.01 | nih.gov, researchgate.net |
| E/e' ratio (diastolic function) | -1.3 | 0.02 | nih.gov, researchgate.net |
| Left Ventricular Ejection Fraction (LVEF) | +1.7% | <0.01 | nih.gov |
Response Variability and Patient Phenotypes
The clinical response to this compound can exhibit variability among patients, influenced by genetic and phenotypic factors. Genetic variations, such as the CYP4A11 rs1126742 genotype, have been associated with differing responses to this compound in individuals with hypertension. Patients possessing the AA or AG genotypes of CYP4A11 may demonstrate an increased response to this compound, as measured by changes in aldosterone levels, compared to those with the GG genotype. Conversely, the GG genotype has been linked to a decreased response pharmgkb.org.
In the context of heart failure with preserved ejection fraction (HFpEF), distinct patient phenotypes have been identified that respond differently to this compound treatment. Research has shown that this compound treatment can improve clinical outcomes specifically in a phenotype characterized by relatively younger patients with a low burden of comorbidities nih.gov. This suggests that patient stratification based on specific phenotypic characteristics could optimize the therapeutic benefit of this compound nih.gov.
Resistant Hypertension
Resistant hypertension is defined as uncontrolled blood pressure despite the use of at least three antihypertensive agents from different classes, including a diuretic, at maximal or maximally tolerated doses ahajournals.org. This compound has emerged as a crucial agent in managing this challenging condition.
Mechanisms of Blood Pressure Reduction
Studies, particularly the PATHWAY-2 trial, have elucidated the mechanisms underlying this compound's superior efficacy in resistant hypertension. This condition is often characterized by a salt-retaining state, frequently associated with high aldosterone-to-renin ratios ahajournals.orgnih.govref.ac.uk. This compound, by acting as a mineralocorticoid receptor antagonist, primarily reduces blood pressure through its diuretic actions, effectively overcoming this salt and water retention nih.govref.ac.uknih.gov. The reduction in blood pressure with this compound is predicted by baseline plasma renin concentrations, and it has been shown to significantly reduce thoracic fluid content, an indicator of fluid retention nih.govnih.gov. This mechanistic basis underscores its effectiveness in patients with suppressed renin levels, consistent with sodium excess ref.ac.uk.
Comparative Efficacy with Other Antihypertensive Agents
The PATHWAY-2 trial demonstrated that this compound was substantially more effective at reducing blood pressure in patients with resistant hypertension compared to other conventional antihypertensive drugs such as bisoprolol (B1195378) and doxazosin (B1670899) nih.govref.ac.ukahajournals.orgjwatch.org. This compound significantly lowered average home systolic blood pressure by 8.7 mm Hg compared to placebo, 4.5 mm Hg compared to bisoprolol, and 4.0 mm Hg compared to doxazosin jwatch.org. Its advantage was most pronounced in patients with low plasma renin activity (PRA) at baseline jwatch.org.
A comprehensive network meta-analysis further supported these findings, concluding that this compound was the most effective treatment among various pharmacological and interventional options for reducing both office and 24-hour systolic blood pressure in patients with resistant hypertension ecrjournal.commedrxiv.org.
While this compound is often the preferred choice, recent randomized clinical trials have also compared its efficacy with amiloride (B1667095), another potassium-sparing diuretic. A study involving 118 patients with resistant hypertension found no significant difference in the blood pressure-lowering effect between amiloride and this compound, with both agents demonstrating substantial reductions in home-measured systolic blood pressure (13.6 mm Hg for amiloride and 14.7 mm Hg for this compound from baseline) bktimes.net. This suggests amiloride could be an effective alternative, particularly given its different side effect profile bktimes.net.
Table 1: Comparative Efficacy of this compound in Resistant Hypertension (PATHWAY-2 Trial)
| Comparator | Average Home Systolic BP Reduction (mmHg) vs. This compound |
| Placebo | 8.7 jwatch.org |
| Bisoprolol | 4.5 jwatch.org |
| Doxazosin | 4.0 jwatch.org |
Chronic Kidney Disease and Proteinuria
This compound has demonstrated significant benefits in managing chronic kidney disease (CKD), particularly in reducing proteinuria. Studies have shown that this compound can effectively decrease proteinuria and potentially retard renal progression in CKD patients, especially when administered as an add-on therapy to angiotensin-converting enzyme inhibitors (ACEIs) and/or angiotensin receptor blockers (ARBs) nih.govnih.govbrieflands.comkarger.commedscape.com.
For instance, in a study of CKD patients already on ACEIs and/or ARBs, this compound (25 mg/day for 1 year) led to a decrease in proteinuria from 2.1 ± 0.08 to 0.89 ± 0.06 g/g creatinine (B1669602), whereas no change was observed in control patients nih.gov. Short-term studies (8 weeks) also showed a significant reduction in proteinuria, with levels decreasing from 2.09 ± 0.16 to 1.05 ± 0.08 g/24 h nih.gov. The degree of proteinuria reduction has been significantly correlated with baseline plasma aldosterone levels nih.govmedscape.com. The anti-proteinuric effect of this compound may vary depending on the degree of albuminuria, impaired estimated glomerular filtration rate (eGFR), and the presence of aldosterone escape karger.com.
Table 2: this compound's Effect on Proteinuria in CKD Patients
| Study Duration | Baseline Proteinuria (g/g creatinine or g/24h ) | Proteinuria After this compound (g/g creatinine or g/24h ) |
| 1 year nih.gov | 2.1 ± 0.08 (g/g creatinine) | 0.89 ± 0.06 (g/g creatinine) nih.gov |
| 8 weeks nih.gov | 2.09 ± 0.16 ( g/24h ) | 1.05 ± 0.08 ( g/24h ) nih.gov |
Effects on Left Ventricular Hypertrophy in Specific Patient Cohorts
In hemodialysis patients, this compound treatment (12.5 mg titrated to 25 mg for 6 months) led to a reduction in left ventricular mass index from 77 ± 14.6 g/m2.7 to 69 ± 10.5 g/m2.7, while the placebo group showed an increase nih.gov. This effect occurred independently of changes in systolic or diastolic blood pressure nih.gov.
Furthermore, in cohorts of patients with primary aldosteronism or low-renin hypertension, low-dose this compound has been associated with long-term regression of LVH. In one study, LVH normalized in 41% of patients at 1 year and 57% at 3 years, with a significant decrease in left ventricular mass index oup.com. Despite the observed regression of LVH, short-term this compound therapy may not consistently lead to improvements in diastolic function researchgate.net.
Dermatological Applications
Beyond its cardiovascular and renal indications, this compound has found significant utility in dermatology due to its anti-androgen properties aocd.orgnumberanalytics.comnih.gov. It is widely used as an anti-male hormone therapy for conditions influenced by excess androgen production aocd.orgnumberanalytics.comnih.gov.
Primary dermatological applications of this compound include:
Acne: this compound is particularly effective in treating acne in adult women, especially hormonal acne, by reducing sebum production, which is influenced by androgens aocd.orgnumberanalytics.comdroracle.aiskindoc.uk. It can also be beneficial for cystic and comedonal acne and may decrease skin oiliness skindoc.uk.
Hirsutism: For conditions characterized by increased facial and body hair, this compound works by blocking androgens at the hair follicle/sebaceous gland and reducing androgen secretion from the adrenal gland aocd.orgnumberanalytics.com. This leads to a decreased growth rate of hair, finer hair, and ultimately reduced hair aocd.org.
Female Pattern Hair Loss (Androgenetic Alopecia): this compound is utilized as a primary medical treatment for female pattern hair loss due to its ability to block androgen receptors numberanalytics.comdroracle.ai.
Hidradenitis Suppurativa: this compound has also been shown to be useful in treating hidradenitis suppurativa, a chronic inflammatory skin condition, likely due to its anti-androgenic effects nih.govdroracle.ai.
Other Therapeutic Research Areas
Edematous States and Aldosterone Escape Phenomena
This compound demonstrates significant clinical efficacy in the management of edematous states, including those associated with congestive heart failure (CHF), hepatic cirrhosis, and nephrotic syndrome. Its action as a mineralocorticoid receptor antagonist directly counteracts the effects of aldosterone, a hormone that promotes sodium and water reabsorption and potassium excretion nih.govpatsnap.comdroracle.aidrugbank.com.
In cases of hepatic cirrhosis , this compound is considered a fundamental diuretic for managing ascites due to its potent natriuretic effects in patients with marked sodium retention droracle.aiahajournals.orgdroracle.ai. Studies have indicated that this compound alone can be more effective than furosemide (B1674285) in the elimination of ascites in cirrhotic patients droracle.ai. The combination of this compound and furosemide is frequently employed to enhance natriuretic effects while mitigating potassium imbalances droracle.aidroracle.ai. For instance, in patients with refractory ascites, high doses of this compound (up to 400 mg/day) are utilized to achieve a negative sodium balance ahajournals.orgdroracle.ai.
For congestive heart failure (CHF) , this compound not only reduces fluid overload but also counteracts the detrimental effects of chronic aldosterone exposure on the cardiovascular system, such as increased vascular stiffness, remodeling, inflammation, and fibrosis nih.govpatsnap.comresearchgate.net. The landmark Randomized Aldactone Evaluation Study (RALES) demonstrated a substantial 30% reduction in the risk of death and a decrease in hospitalization rates for worsening heart failure in patients with severe CHF treated with this compound researchgate.netcmaj.ca. Furthermore, this compound has been shown to improve symptoms and reduce physical signs of congestion, including edema and jugular venous distention, in patients with heart failure, including those with preserved ejection fraction ahajournals.org. A study on this compound's effect in CHF patients observed a decrease in body weight and a reduction in pitting and pulmonary edema over a 48-week period nih.gov.
Table 1: Impact of this compound on Congestion in Heart Failure with Preserved Ejection Fraction (4-Month Visit) ahajournals.org
| Parameter | This compound Effect (Odds Ratio / Mean Reduction) | P-value |
| Total number of signs of congestion | -0.10 signs | 0.005 |
| Jugular Venous Distention (JVD) | 0.60 (40% reduction) | 0.01 |
| Edema | 0.74 (26% reduction) | 0.006 |
Note: In an interactive environment, this table would allow sorting and filtering.
The phenomenon of aldosterone escape or breakthrough is a critical consideration in long-term management of cardiovascular conditions. This occurs when plasma aldosterone levels rebound or increase despite ongoing treatment with renin-angiotensin-aldosterone system (RAAS) blockers like ACE inhibitors or angiotensin receptor blockers (ARBs) researchgate.netnih.govresearchgate.netmdpi.com. Approximately 38% of patients on such therapies may experience aldosterone escape nih.govresearchgate.net. This compound is highly effective in mitigating this phenomenon, thereby improving cardiac function, reducing myocardial fibrosis, and enhancing the quality of life for CHF patients through diuresis and edema elimination nih.govresearchgate.net. Research indicates that higher doses of this compound (e.g., 80 mg/day) can more rapidly reduce concentrations of B-type natriuretic peptide (BNP) and N-terminal pro-BNP (NT-pro BNP), improve exercise tolerance, and enhance clinical signs and cardiac function classification, suggesting a dose-dependent effect on preventing aldosterone escape nih.gov.
In nephrotic syndrome (NS) , this compound is utilized for severe edema, particularly in patients classified with volume expansion (VE) nih.govmdpi.com. A prospective study in children with NS showed that diuretics alone, including oral this compound, were safe and effective in VE patients nih.gov. Another study highlighted that aldosterone contributes to salt retention in NS patients, with this compound administration leading to a significant increase in natriuresis emjreviews.com. However, large randomized trials specifically evaluating this compound for nephrotic edema are limited mdpi.com. A comparative study indicated that a furosemide-metolazone combination might offer better diuretic action and weight loss than a furosemide-spironolactone combination in pediatric nephrotic syndrome ijlbpr.commedicopublication.com.
Primary Hyperaldosteronism Management
This compound is the cornerstone of medical therapy for primary hyperaldosteronism (PA) , particularly for patients with bilateral adrenal hyperplasia or those unsuitable for surgical intervention nih.govprimaryaldosteronism.orgoup.commedscape.com. Its mechanism involves competitively blocking aldosterone's binding to mineralocorticoid receptors, thereby normalizing blood pressure, plasma volume, and serum potassium levels oup.commedscape.com.
Observational studies in patients with idiopathic adrenal hyperplasia (IAH), a common subtype of PA, have demonstrated significant reductions in blood pressure with this compound treatment. Mean reductions in systolic blood pressure (SBP) of 25% and diastolic blood pressure (DBP) of 22% have been reported with this compound doses ranging from 50 to 400 mg/day over extended periods oup.com.
Table 2: Blood Pressure Reduction in Idiopathic Adrenal Hyperplasia with this compound oup.com
| Parameter | Mean Reduction (%) |
| Systolic Blood Pressure | 25 |
| Diastolic Blood Pressure | 22 |
Note: In an interactive environment, this table would allow sorting and filtering.
A randomized comparative study indicated that this compound was more effective than eplerenone (B1671536), another mineralocorticoid antagonist, in controlling blood pressure in patients with PA, although the doses of this compound used in this comparison were higher nih.govoup.com. Beyond its acute blood pressure-lowering effects, long-term administration of this compound has been shown to reverse cardiovascular damage, such as vascular endothelial dysfunction, myocardial injury, and ventricular fibrosis, which are often exacerbated by elevated aldosterone levels in PA primaryaldosteronism.org. It also contributes to the correction of heart failure in these patients primaryaldosteronism.org.
In the context of resistant hypertension , where blood pressure remains uncontrolled despite optimal therapy with three antihypertensive agents, this compound is a highly effective addition ahajournals.orgnihr.ac.uk. Studies have shown that adding this compound to an existing multi-drug regimen results in a greater reduction in systolic blood pressure compared to placebo or other agents nihr.ac.uk. For instance, in a study of patients with resistant hypertension, this compound treatment led to a mean reduction in SBP of 21.9 mm Hg and DBP of 9.5 mm Hg ahajournals.org. This effect was largely independent of age, sex, smoking, or diabetic status ahajournals.org. This compound's ability to improve endothelial and diastolic function and reduce left ventricular hypertrophy further underscores its comprehensive benefits in managing hypertension, even in the presence of aldosterone excess or escape nih.gov.
Table 3: Blood Pressure Reduction in Resistant Hypertension with this compound ahajournals.org
| Parameter | Mean Reduction (mm Hg) | 95% Confidence Interval (CI) | P-value |
| Systolic Blood Pressure | 21.9 | 20.8 to 23.0 | <0.001 |
| Diastolic Blood Pressure | 9.5 | 9.0 to 10.1 | <0.001 |
Note: In an interactive environment, this table would allow sorting and filtering.
Mechanistic Research on Adverse Events
Electrolyte Imbalance
Spironolactone's primary action in the kidneys directly impacts electrolyte homeostasis, leading to potential imbalances, most notably hyperkalemia, but also hyponatremia and dehydration.
Hyperkalemia, characterized by elevated serum potassium levels (typically above 5.5 mEq/L), is a significant and potentially life-threatening complication associated with this compound use ontosight.aiwikipedia.orgmedscape.com.
Underlying Mechanisms: this compound exerts its potassium-sparing effect by acting as a competitive antagonist of the mineralocorticoid receptor (MR) patsnap.comdrugs.combritannica.comwikipedia.orgpfizer.comnih.gov. These receptors are predominantly located in the cortical collecting duct of the kidney nephrons patsnap.comwikipedia.org. Normally, the hormone aldosterone (B195564) binds to these receptors, promoting the reabsorption of sodium and water while simultaneously facilitating the excretion of potassium patsnap.compfizer.comwebmd.com. By blocking the MR, this compound inhibits aldosterone's action, leading to increased sodium and water excretion, but crucially, it reduces potassium secretion into the urine, thereby causing potassium retention within the body patsnap.comdrugs.comwikipedia.orgpfizer.comnih.govdrugbank.com. This mechanism underlies the risk of hyperkalemia.
Risk Factors: Several factors can increase the risk of developing hyperkalemia in patients taking this compound:
| Risk Factor Category | Specific Factors | Mechanistic Contribution / Explanation | Relevant Citations |
| Renal Function | Impaired renal function (e.g., chronic kidney disease, diabetic nephropathy, eGFR <60 ml/min/1.73 m²) | Compromised kidney function reduces the kidneys' ability to excrete potassium, exacerbating the potassium-retaining effect of this compound. | ontosight.aiwikipedia.orgmedscape.comjmatonline.comnih.govijpsonline.comdroracle.aiacc.orgnih.gov |
| Co-medication | Angiotensin-converting enzyme (ACE) inhibitors, Angiotensin II receptor blockers (ARBs), Nonsteroidal anti-inflammatory drugs (NSAIDs), Potassium supplements, Potassium-containing salt substitutes, Trimethoprim, Beta-blockers, Cyclosporine, Tacrolimus, Heparin | These medications can independently increase serum potassium levels or decrease renal potassium excretion, leading to an additive or synergistic effect with this compound. | wikipedia.orgmedscape.comdrugbank.comjmatonline.comnih.govijpsonline.comdroracle.aimedsafe.govt.nz |
| Age | Elderly patients (especially over 45 or 65 years) | Older age is associated with reduced renal function and other comorbidities that increase susceptibility to hyperkalemia. | wikipedia.orgmedscape.comjmatonline.comnih.govijpsonline.comdroracle.ainih.govijpsonline.com |
| This compound Dose | Higher dosages (>25 mg/day or >100 mg/day) | Increased antagonism of the mineralocorticoid receptor at higher doses leads to greater potassium retention. | wikipedia.orgjmatonline.comnih.govijpsonline.comijpsonline.com |
| Other Conditions | Diabetes mellitus, Worsening heart failure, Dehydration | These conditions can impair kidney function, alter potassium distribution, or reduce effective circulating volume, increasing hyperkalemia risk. | medscape.comjmatonline.comnih.govijpsonline.comdroracle.aimedsafe.govt.nz |
While this compound's primary effect is potassium retention, its diuretic action can lead to other electrolyte disturbances, including hyponatremia (low sodium levels) and dehydration wikipedia.orgwebmd.comnih.govdroracle.ai.
Mechanisms: this compound increases the excretion of sodium and water by blocking aldosterone's action in the kidneys patsnap.comdrugs.combritannica.compfizer.comwebmd.com. This enhanced natriuresis (sodium excretion) can result in hyponatremia, particularly if fluid intake is excessive or if the patient has underlying conditions predisposing to low sodium wikipedia.orgnih.govdroracle.ai. Concurrently, the increased water excretion can lead to dehydration, especially in the absence of adequate fluid replacement or when this compound is used in combination with other diuretics wikipedia.orgpfizer.comwebmd.comnih.govwww.nhs.uk. Rapid weight loss observed shortly after initiating this compound can indicate excessive fluid loss and potential dehydration www.nhs.uk. Dehydration can further complicate electrolyte balance and may contribute to the risk of hyperkalemia jmatonline.commedsafe.govt.nz.
Endocrine-Related Adverse Events
This compound's structural similarity to endogenous steroids allows it to interact with various steroid hormone receptors, leading to a range of endocrine-related adverse events.
Gynecomastia (breast development in men) and mastodynia (breast pain or tenderness) are common endocrine-related adverse effects of this compound, primarily due to its antiandrogenic activity and influence on sex hormone balance patsnap.combritannica.comwikipedia.orgontosight.aiwikipedia.orgnih.govnih.govcmaj.cadroracle.aimedscape.comwjpmr.comways2well.com.
Receptor-mediated Mechanisms:
| Mechanism | Description | Relevant Citations |
| Androgen Receptor (AR) Antagonism | This compound and its active metabolites, such as 7α-thiomethylthis compound and canrenone (B1668266), competitively bind to and block androgen receptors patsnap.combritannica.comwikipedia.orgnih.govnih.govcmaj.cadroracle.aimedscape.comwjpmr.comways2well.compsu.edudovepress.com. This prevents endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding to and activating these receptors, thereby reducing androgenic effects in target tissues, including breast tissue wikipedia.orgnih.govdroracle.aimedscape.com. | patsnap.combritannica.comwikipedia.orgnih.govnih.govcmaj.cadroracle.aimedscape.comwjpmr.comways2well.compsu.edudovepress.com |
| Inhibition of Steroidogenesis | This compound can inhibit certain enzymes involved in the synthesis of steroid hormones, such as 17α-hydroxylase and 17,20-desmolase nih.govdroracle.aimedscape.compsu.edu. This inhibition can lead to a decrease in testosterone production, particularly in the testes nih.govdroracle.aimedscape.com. | nih.govdroracle.aimedscape.compsu.edu |
| Increased Estrogen Levels | This compound can increase circulating estradiol (B170435) levels through several mechanisms. It may enhance the peripheral conversion of testosterone into estradiol (aromatization) and inhibit the inactivation of estradiol into estrone (B1671321) wikipedia.orgnih.govcmaj.cadroracle.aimedscape.com. A weak inhibition of 17β-hydroxysteroid dehydrogenase 2, an enzyme involved in estradiol to estrone conversion, has also been noted wikipedia.org. The resulting shift in the androgen-to-estrogen ratio, favoring estrogenic effects, promotes breast tissue proliferation and tenderness wikipedia.orgnih.govdroracle.aimedscape.com. | wikipedia.orgnih.govcmaj.cadroracle.aimedscape.com |
| Displacement from Sex Hormone-Binding Globulin (SHBG) | This compound can displace testosterone from SHBG, a protein that binds sex hormones in the blood nih.govcmaj.camedscape.com. This displacement can lead to an increased metabolic clearance rate of testosterone, further contributing to a relative estrogen excess nih.govcmaj.camedscape.com. | nih.govcmaj.camedscape.com |
These effects are often dose-dependent, with a higher incidence of gynecomastia and mastodynia observed at greater this compound dosages (e.g., over 100 mg daily) wikipedia.orgnih.govdroracle.ai.
In women, this compound can cause menstrual irregularities, including irregular periods, spotting, heavier bleeding, or missed periods patsnap.comwikipedia.orgontosight.aiwikipedia.orgnih.govways2well.comdroracle.ai.
Mechanisms of Hormonal Disruption: The primary mechanisms involve this compound's antiandrogenic and hormonal modulating activities:
Disruption of Estrogen-Progesterone Balance: By blocking androgen receptors and potentially influencing testosterone production, this compound can disrupt the delicate balance between estrogen and progesterone (B1679170) that is crucial for regulating the menstrual cycle droracle.ai.
Impact on Estradiol Levels and Endometrial Thickness: Studies indicate that this compound can blunt the normal surge in estradiol levels that occurs around ovulation wikipedia.orgdroracle.aitandfonline.com. It has also been shown to significantly decrease endometrial thickness wikipedia.orgdroracle.aitandfonline.com. These effects suggest a functional antiestrogenic action around ovulation, which may contribute to menstrual disturbances wikipedia.orgdroracle.ai.
Weak Progestogenic Activity: Preclinical research suggests that this compound and its major active metabolite, canrenone, may interact weakly with progesterone receptors and exhibit weak progestogenic activity wikipedia.orgwikipedia.org. While the clinical significance of this interaction is debated, it has been hypothesized to contribute to menstrual irregularities wikipedia.orgwikipedia.org.
Steroidogenesis Inhibition: this compound is also a weak inhibitor of steroidogenesis, which may contribute to its antiandrogenic effects and explain menstrual irregularities wikipedia.org. It has been suggested to weakly and partially inhibit 17α-hydroxylase wikipedia.org.
The risk of menstrual irregularities is dose-dependent, with higher doses, such as 200 mg/day, increasing the likelihood of these adverse events droracle.ai.
This compound's hormonal effects can extend to gonadotropin levels and libido.
Impact on Gonadotropin Levels: While this compound can significantly alter sex hormone levels, some studies have reported that periovulatory levels of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), remain unchanged despite blunted estradiol surges wikipedia.org. However, the complex antiandrogen activity of this compound, including its ability to block androgen receptors, could theoretically lead to an upregulation of the hypothalamic-pituitary-gonadal (HPG) axis, potentially increasing LH and androgens tandfonline.com. Conversely, direct effects at the ovarian level and stimulation of aromatase could reduce testosterone synthesis, leading to variable or seemingly normal testosterone values during treatment tandfonline.com.
Impact on Libido: this compound can cause sexual dysfunction, including a reduction or loss of libido ontosight.aiwikipedia.orgnih.govdovepress.com. This effect is primarily attributed to its antiandrogenic properties wikipedia.orgnih.govdovepress.com. Testosterone is a key hormonal mediator of libido, particularly in men, and any medication that interferes with testosterone levels or its action at the receptor level can affect sexual desire dovepress.compharmacytimes.com. Furthermore, this compound has been associated with hyperprolactinemia (increased prolactin levels), which is a recognized cause of medication-induced loss of libido pharmacytimes.com.
Renal Function Alterations
This compound's impact on renal function is a critical area of mechanistic research, particularly concerning its potential to alter serum urea (B33335) nitrogen levels and worsen kidney function in susceptible patient populations.
Transient Elevation of Serum Urea Nitrogen
The administration of this compound can lead to a transient elevation of serum urea nitrogen (BUN). Urea is a compound formed in the liver from ammonia, representing the principal end product of protein catabolism. nih.gov While the exact direct mechanism by which this compound causes this transient elevation is not extensively detailed as a primary focus in available mechanistic literature, it is generally understood to be related to its diuretic action and potential effects on renal hemodynamics. Diuretics can sometimes lead to mild prerenal azotemia, a condition where BUN levels rise due to decreased renal blood flow or glomerular filtration rate (GFR), without direct damage to the kidney tubules. This can occur as a result of volume depletion.
Worsening Renal Function in Vulnerable Populations
This compound can lead to a worsening of renal function, particularly in vulnerable populations. Patients with pre-existing renal impairment, the elderly, and those with severe heart failure are at an increased risk. medcentral.com The mechanism involves this compound's influence on renal hemodynamics and electrolyte balance. By antagonizing aldosterone, this compound reduces sodium reabsorption in the distal nephron. While beneficial in certain conditions, this can, in some individuals, lead to a decrease in intravascular volume and subsequent reduction in renal perfusion, potentially exacerbating pre-existing renal dysfunction. Furthermore, the potassium-sparing effect of this compound, while therapeutic in preventing hypokalemia, can lead to hyperkalemia, especially in patients with compromised renal potassium excretion, which itself can negatively impact renal function and lead to cardiac irregularities. medcentral.com
Drug-Drug Interactions and Pharmacodynamic/Pharmacokinetic Implications
This compound's metabolic pathways and its influence on electrolyte balance make it susceptible to significant drug-drug interactions, particularly with agents affecting the renin-angiotensin-aldosterone system, non-steroidal anti-inflammatory drugs, and certain central nervous system depressants.
Interactions with Renin-Angiotensin System Inhibitors
Concomitant administration of this compound with renin-angiotensin system inhibitors (RASIs), such as Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril) and Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan), significantly increases the risk of severe hyperkalemia. medcentral.commedsafe.govt.nz
Mechanism of Interaction: Both this compound and RASIs interfere with the normal regulation of potassium excretion by the kidneys. This compound, as an aldosterone antagonist, directly reduces potassium secretion in the distal nephron. nih.govmims.comdrugbank.com ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, leading to reduced aldosterone secretion. nih.govwikipedia.orgfishersci.ca Similarly, ARBs block the binding of angiotensin II to its receptors, thereby inhibiting aldosterone's effects. nih.govnih.govwikipedia.orgwikipedia.org The combined effect of these agents is a profound reduction in renal potassium elimination, leading to an accumulation of potassium in the serum. drugs.comresearchgate.net This pharmacodynamic interaction can result in life-threatening hyperkalemia, especially in patients with underlying renal impairment, diabetes, advanced age, or severe heart failure. medcentral.comdrugs.comresearchgate.net
Table 1: Mechanistic Implications of this compound and RASI Co-administration
| Drug Class | Mechanism of Action Affecting Potassium | Combined Effect with this compound | Potential Pharmacodynamic Outcome |
| This compound | Aldosterone antagonism, decreases K+ secretion nih.govmims.comdrugbank.com | Additive K+ retention | Severe hyperkalemia medcentral.comdrugs.comresearchgate.net |
| ACE Inhibitors (e.g., Enalapril) | Reduce aldosterone secretion, decrease K+ excretion nih.govwikipedia.orgfishersci.ca | Synergistic reduction in renal K+ elimination | Severe hyperkalemia medcentral.comdrugs.comresearchgate.net |
| ARBs (e.g., Losartan) | Block angiotensin II effects, reduce aldosterone secretion nih.govnih.govwikipedia.orgwikipedia.org | Synergistic reduction in renal K+ elimination | Severe hyperkalemia medcentral.comdrugs.comresearchgate.net |
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The co-administration of this compound with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Aspirin) can lead to several adverse renal and cardiovascular outcomes. nih.gov
Mechanism of Interaction: NSAIDs, through their inhibition of cyclooxygenase (COX) enzymes, reduce the synthesis of prostaglandins (B1171923) in the kidneys. cohlife.orgfishersci.fiwikipedia.org Renal prostaglandins play a crucial role in maintaining renal blood flow and glomerular filtration rate, especially in conditions of reduced effective circulating volume, such as those treated with diuretics. wikipedia.org By inhibiting prostaglandin (B15479496) synthesis, NSAIDs can cause renal vasoconstriction and a decrease in GFR, thereby blunting the diuretic and antihypertensive effects of this compound. pfizermedicalinformation.com This interaction can also increase the risk of acute kidney injury and hyperkalemia, particularly in patients who are elderly, dehydrated, or have pre-existing renal impairment or heart failure. The reduced diuretic effect can also lead to fluid retention and worsening of edema or hypertension. pfizermedicalinformation.com
Impact on Lithium and Barbiturate (B1230296) Metabolism
This compound can influence the pharmacokinetics of lithium and the metabolism of barbiturates.
Impact on Lithium Metabolism: this compound, like other diuretics, can increase serum lithium levels by reducing its renal clearance. pfizermedicalinformation.comdrugs.com Lithium is almost exclusively eliminated by renal mechanisms, and its reabsorption in the renal tubules is influenced by sodium and fluid status. nih.gov this compound's diuretic effect can lead to a reduction in volume status, which in turn enhances the proximal renal tubular reabsorption of lithium, increasing its serum concentrations and the risk of lithium toxicity. drugs.comnih.govdrugs.compatientcareonline.com A 16% increase in lithium concentrations has been reported when this compound is administered concomitantly. patientcareonline.com
Impact on Barbiturate Metabolism: this compound has been reported to enhance the metabolism of phenazone, a pyrazolone (B3327878) derivative, which can serve as a model for drugs metabolized by hepatic cytochrome P450 enzymes. mims.com While specific detailed mechanistic research on this compound's direct impact on the metabolism of a broad range of barbiturates (e.g., Phenobarbital) is less extensively documented, the general principle of hepatic enzyme induction or inhibition by this compound or its metabolites could theoretically alter barbiturate clearance. Phenobarbital itself is a long-acting barbiturate metabolized partly in the liver via oxidation by CYP2C9 and to a lesser extent by CYP2C19 and CYP2E1, and via N-glucosidation. mims.com Alterations in the activity of these enzymes by this compound could affect phenobarbital's elimination. mims.com
Comparative Research of Mineralocorticoid Receptor Antagonists
Spironolactone versus Eplerenone (B1671536)
This compound, a first-generation mineralocorticoid receptor antagonist (MRA), and eplerenone, a second-generation MRA, are both steroidal compounds used to block the effects of aldosterone (B195564). tandfonline.comnih.gov Despite their shared mechanism of action, significant differences exist in their receptor selectivity, pharmacokinetics, and clinical profiles.
Receptor Selectivity Profiles
The primary distinction between this compound and eplerenone lies in their selectivity for the mineralocorticoid receptor (MR). nih.gov this compound is a non-selective MRA, meaning it also binds with moderate affinity to other steroid hormone receptors, particularly androgen and progesterone (B1679170) receptors. tandfonline.comnih.gov This lack of specificity is responsible for its associated hormonal side effects. tandfonline.comnih.gov
In contrast, eplerenone was developed to have greater selectivity for the MR. nih.govnih.gov It exhibits a significantly lower affinity for androgen, progesterone, and glucocorticoid receptors, with some reports suggesting a 100- to 1000-fold reduction in binding to these other receptors compared to this compound. researchgate.net This enhanced selectivity results in a lower incidence of sex hormone-related adverse effects. tandfonline.comresearchgate.net However, this increased selectivity comes at the cost of reduced potency, with eplerenone being up to 40-fold less potent than this compound at the MR in vitro. tandfonline.comresearchgate.net
Pharmacodynamic and Pharmacokinetic Distinctions
The pharmacodynamic and pharmacokinetic properties of this compound and eplerenone differ substantially, impacting their clinical application. This compound is metabolized in the liver to several active metabolites, including canrenone (B1668266), which have prolonged half-lives (e.g., 13.8 to 16.5 hours). nih.govnih.govresearchgate.net These long-acting metabolites contribute to the sustained therapeutic effect of this compound. nih.govnih.gov
Conversely, eplerenone has a much shorter half-life of approximately 4 to 6 hours and does not form active metabolites; its metabolites are inactive. nih.govnih.govoup.com This shorter duration of action may necessitate more frequent dosing to maintain its effects. nih.gov In vivo studies suggest eplerenone is about 50% to 75% as potent as this compound. researchgate.net
Comparative Clinical Outcomes and Safety Profiles
Head-to-head comparisons of this compound and eplerenone are limited, but available data highlight differences in efficacy and tolerability. nih.gov In patients with primary aldosteronism, this compound demonstrated superior blood pressure-lowering effects compared to eplerenone at the doses studied. nih.gov However, in studies of patients with resistant hypertension, the two drugs showed comparable reductions in both systolic and diastolic blood pressure. japscjournal.com
Regarding safety, the most notable difference is the incidence of hormonal side effects. Due to its action on androgen and progesterone receptors, this compound is associated with a higher rate of gynecomastia, breast pain, impotence, and menstrual irregularities. nih.govnih.govnih.govjapscjournal.com Eplerenone's selectivity significantly reduces the risk of these adverse events. nih.govjapscjournal.com
Both medications can cause hyperkalemia (elevated potassium levels), a dose-dependent effect. nih.gov Some evidence suggests the risk may be greater with this compound, potentially due to the long half-life of its active metabolites. nih.govnih.gov However, other studies have found no significant difference in the incidence of hyperkalemia between the two drugs. researchgate.netjapscjournal.com In a real-world study of patients with heart failure with reduced ejection fraction, eplerenone was associated with lower all-cause and cardiovascular mortality compared to this compound, as well as a lower incidence of drug discontinuation due to side effects. nih.govresearchgate.netresearchgate.net
This compound versus Newer-Generation Non-Steroidal MRAs
The development of non-steroidal MRAs, such as finerenone (B607456) and esaxerenone (B1671244), represents a significant advancement in targeting the mineralocorticoid receptor. tandfonline.commdpi.com These agents were designed to offer high potency and selectivity while minimizing the side effects associated with steroidal MRAs like this compound. nih.gov
Finerenone, a third-generation non-steroidal MRA, exhibits high selectivity and potent antagonism of the MR without significant activity at androgen, progesterone, estrogen, or glucocorticoid receptors. pharmacytimes.comjournalwjbphs.comdroracle.ai Its potency at the MR is similar to that of this compound, but its selectivity is much greater. tandfonline.com Unlike this compound and eplerenone, which tend to concentrate more in the kidneys, finerenone shows a more balanced distribution between cardiac and renal tissues in preclinical models. oup.compharmacytimes.comoup.com This property may contribute to its potent anti-inflammatory and anti-fibrotic effects on both the heart and kidneys. mdpi.comoup.com Finerenone has a short half-life and no active metabolites, which may contribute to a lower risk of hyperkalemia compared to this compound. oup.commdpi.com
Esaxerenone is another novel non-steroidal MRA that shows greater potency than this compound. tandfonline.comtandfonline.com Like finerenone, it has better receptor selectivity than this compound. tandfonline.com In a head-to-head trial in patients with essential hypertension, esaxerenone was found to be superior to eplerenone in reducing blood pressure. ahajournals.org
The primary advantage of these newer non-steroidal agents over this compound is their improved safety profile, particularly the absence of hormonal side effects and a potentially lower risk of severe hyperkalemia, while maintaining or even exceeding efficacy in cardiorenal protection. tandfonline.commdpi.comjournalwjbphs.com
Future Directions and Emerging Research Avenues
Precision Medicine Approaches and Biomarker Identification for Response and Safety
The future of spironolactone therapy lies in a more personalized approach, moving away from a one-size-fits-all strategy to one that is tailored to the individual patient's genetic and molecular profile. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of investigation.
Research has begun to identify genetic variants that may predict a patient's response to this compound. For instance, post-hoc genetic analysis of the Aldosterone (B195564) Receptor Blockade in Diastolic Heart Failure (Aldo-DHF) trial investigated single nucleotide polymorphisms (SNPs) in genes encoding the mineralocorticoid receptor (NR3C2), the target of this compound, and aldosterone synthase (CYP11B2), which is involved in aldosterone production. The findings suggested that certain genotypes are associated with differences in the drug's effect on diastolic function. Specifically, the NR3C2 rs5522 G allele was associated with a greater progression of diastolic dysfunction in the placebo group, a trend that was attenuated by this compound. nih.gov
Biomarkers are also being actively investigated to identify patients most likely to benefit from this compound and to monitor for adverse effects. The Heart OMics in AGing (HOMAGE) trial, for example, is a proof-of-concept study designed to assess the effects of this compound on serum markers of collagen metabolism, such as procollagen (B1174764) type III N-terminal propeptide (PIIINP), in individuals at high risk of developing heart failure. nih.gov The study aims to determine if biomarkers of fibrosis can predict the antifibrotic effects of this compound. nih.gov
In patients with early-stage chronic kidney disease (CKD), treatment with this compound has been shown to prevent the deterioration of or improve biomarkers of collagen synthesis and ventricular stress. researchgate.net Furthermore, baseline aldosterone levels have been found to correlate with the degree of proteinuria reduction in response to this compound in CKD patients, suggesting that aldosterone itself could be a predictive biomarker.
The table below summarizes key biomarkers and genetic variants being investigated in relation to this compound therapy.
| Biomarker/Genetic Variant | Potential Clinical Utility | Key Research Findings |
| Genetic Variants | ||
| NR3C2 rs5522 G allele | Predict response in diastolic heart failure | Associated with attenuation of diastolic dysfunction progression with this compound. nih.gov |
| Biomarkers | ||
| Procollagen Type III N-terminal Propeptide (PIIINP) | Predict response in heart failure | This compound may attenuate type III collagen turnover. cdc.gov |
| Aldosterone | Predict response in chronic kidney disease | Baseline levels correlate with proteinuria reduction. |
| Galectin-3 | Predict fibrogenic activity and response | Being investigated in the HOMAGE trial. nih.gov |
| Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) | Assess effects on collagen degradation | This compound use in HFpEF is associated with changes favoring collagen degradation. h1.co |
Investigating this compound in Diverse Patient Populations and Subgroups
While this compound has been studied extensively, there is a need for more research in diverse patient populations to better understand its efficacy and safety across different demographic and clinical subgroups.
Racial and Ethnic Differences: Evidence suggests that there may be racial differences in the response to this compound. A post-hoc analysis of the Randomized Aldactone Evaluation Study (RALES) found that this compound reduced the composite endpoint of death or hospitalization in non-African Americans but not in African Americans. nih.gov Furthermore, African Americans with heart failure have been observed to have a less pronounced increase in serum potassium levels in response to this compound compared to Caucasians, suggesting a potential difference in renal responsiveness. nih.gov Studies on resistant hypertension have also indicated that while both Black and White patients experience a decrease in systolic blood pressure with this compound, improvements in diastolic blood pressure and cardiac function were more significant in the White group. oanahealth.com These findings highlight the need for further research to elucidate the mechanisms behind these differences and to determine optimal treatment strategies for different racial and ethnic groups.
Pediatric and Geriatric Populations: The use of this compound in pediatric populations is largely off-label, and there is a scarcity of robust clinical trial data to guide its use. bmj.com While it has been used for decades in children with conditions like heart failure and chronic lung disease, more research is needed to establish its long-term safety and efficacy in this population. bmj.comcmaj.caacc.org A prospective observational study in 100 children found that alterations in potassium levels were the primary adverse effect, with hyperkalemia being more common initially and hypokalemia more frequent with long-term use. acc.org
In the geriatric population, while studies have not shown specific problems limiting the usefulness of this compound, elderly patients are more susceptible to age-related kidney problems, which necessitates caution. researchgate.net
Specific Patient Subgroups: The efficacy of this compound may also vary within specific patient subgroups. For example, in patients with heart failure with preserved ejection fraction (HFpEF), this compound has been associated with a reduced risk of cardiovascular death and heart failure hospitalizations in obese individuals, but not in non-obese patients. ahajournals.org
Further Elucidation of Non-Genomic and Extra-Renal Effects
This compound's therapeutic effects are primarily attributed to its genomic actions, where it competitively antagonizes the mineralocorticoid receptor (MR), leading to changes in gene transcription and subsequent physiological effects. ahajournals.org However, emerging research is shedding light on the non-genomic and extra-renal effects of this compound, which are rapid and independent of gene transcription.
These non-genomic actions are thought to be mediated by an unknown receptor and can trigger various signaling pathways within cells. For instance, in cardiomyocytes, this compound has been shown to increase intracellular calcium and cyclic guanosine (B1672433) monophosphate (cGMP) levels, and to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. frontiersin.org
This compound also exhibits anti-inflammatory properties. nih.gov By blocking aldosterone, it can modulate pro-inflammatory pathways. nih.gov Furthermore, research in podocytes, a type of cell in the kidney, has demonstrated that this compound can promote autophagy, a cellular self-cleaning process, by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov This suggests a potential mechanism by which this compound may protect against kidney damage.
The table below outlines some of the key non-genomic and extra-renal effects of this compound and their potential clinical implications.
| Effect | Signaling Pathway/Mechanism | Potential Clinical Implication |
| Cardiomyocyte Effects | ||
| Increased intracellular Ca2+, cGMP, cAMP | Activation of various downstream effectors | Cardioprotection frontiersin.org |
| Activation of ERK1/2 | Modulation of cell growth and proliferation | Cardioprotection frontiersin.org |
| Podocyte Effects | ||
| Promotion of autophagy | Inhibition of PI3K/AKT/mTOR pathway | Amelioration of podocyte adhesive capacity damage nih.gov |
| Anti-inflammatory Effects | ||
| Modulation of pro-inflammatory pathways | Aldosterone antagonism | Reduction of inflammation in various tissues nih.gov |
Development of Novel this compound Derivatives with Enhanced Selectivity
A significant area of research is the development of novel mineralocorticoid receptor antagonists (MRAs) with improved selectivity and fewer side effects compared to this compound. While effective, this compound's lack of specificity for the MR and its interaction with androgen and progesterone (B1679170) receptors can lead to hormonal side effects.
This has spurred the development of non-steroidal MRAs, which have a different chemical structure and are designed to be more selective for the MR. These newer agents, sometimes referred to as third-generation MRAs, have high affinity and specificity for the MR and exhibit different physicochemical, pharmacodynamic, and pharmacokinetic properties compared to steroidal MRAs like this compound and eplerenone (B1671536).
Finerenone (B607456) and esaxerenone (B1671244) are two such non-steroidal MRAs that have been approved for clinical use in some parts of the world. Clinical trials have shown that finerenone can reduce major kidney and cardiovascular events in patients with chronic kidney disease and type 2 diabetes. Apararenone is another novel non-steroidal MRA currently in late-stage clinical trials for various conditions, including heart failure and chronic kidney disease.
The table below provides a comparison of key features of steroidal and non-steroidal MRAs.
| Feature | Steroidal MRAs (e.g., this compound) | Non-steroidal MRAs (e.g., Finerenone) |
| Structure | Steroidal | Non-steroidal |
| Selectivity for MR | Lower | Higher |
| Affinity for Androgen/Progesterone Receptors | Higher | Lower |
| Tissue Distribution | Enriched in kidneys compared to the heart | More balanced between heart and kidneys |
| Side Effects | Higher incidence of hormonal side effects | Lower incidence of hormonal side effects |
Long-term Safety and Efficacy Studies in Expanding Indications
While the efficacy of this compound is well-established for conditions like heart failure with reduced ejection fraction and hypertension, its role in other areas is still being explored. Long-term studies are crucial to confirm its safety and efficacy in these expanding indications.
Chronic Kidney Disease (CKD): Several studies have suggested that this compound may have a role in slowing the progression of CKD. It has been shown to reduce proteinuria, a key marker of kidney damage. However, there is a need for larger, long-term studies to confirm these findings and to establish the long-term safety of this compound in this patient population, particularly regarding the risk of hyperkalemia.
Acne Vulgaris: this compound is also used off-label for the treatment of acne in women. A recent pragmatic, multicenter, randomized controlled trial in England and Wales found that this compound improved outcomes in women with acne compared to placebo, with greater differences seen at 24 weeks than at 12 weeks.
Integration of Real-World Data in Research
The integration of real-world data (RWD) from sources such as electronic health records (EHRs), patient registries, and insurance claims databases is becoming increasingly important in understanding the effectiveness and safety of medications like this compound in routine clinical practice. RWD studies can complement the findings from traditional randomized controlled trials (RCTs) by providing insights into how a drug performs in a broader and more diverse patient population.
For example, a large observational study using EHR data from the US Veterans Affairs health care system demonstrated a significantly reduced mortality rate in patients with HFpEF treated with this compound, extending the results of the TOPCAT trial to a real-world population. Another study using a nationwide prospective registry in Korea investigated the prescription characteristics, efficacy, and safety of this compound in patients with acute heart failure syndrome. This study found that while this compound was often used at lower doses in real-world practice, it was associated with a significant reduction in 3-year mortality in patients with severely reduced left ventricular ejection fraction.
RWD can also be used to compare the effectiveness of different medications. A real-world, propensity-score matched study compared the clinical outcomes of patients with heart failure and reduced ejection fraction treated with either this compound or eplerenone. The results showed that eplerenone was associated with lower cardiovascular and all-cause mortality compared to this compound.
Furthermore, EHR data can be used to develop algorithms to assess treatment response in a real-world setting. Researchers have developed and validated an algorithm to identify blood pressure response to this compound in patients with apparent therapy-resistant hypertension using EHRs. This allows for the estimation of treatment response in a large, real-world clinical population.
The table below presents examples of how real-world data is being used in this compound research.
| Data Source | Research Focus | Key Findings |
| US Veterans Affairs EHRs | Effectiveness in HFpEF | Reduced all-cause death in a real-world national cohort. |
| Korean Nationwide Prospective Registry | Efficacy and safety in acute heart failure syndrome | Reduced 3-year mortality in patients with severely reduced LVEF. |
| Prospective Cohort of Ambulatory Patients | Comparison with eplerenone in HFrEF | Eplerenone was associated with lower cardiovascular and all-cause mortality. |
| Academic Medical Center EHRs | Blood pressure response in resistant hypertension | Developed an algorithm to assess response in a real-world setting. |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for designing a randomized controlled trial (RCT) evaluating spironolactone in heart failure with preserved ejection fraction (HFpEF)?
- Answer : Trials should adopt a double-blind, placebo-controlled design with stratification for comorbidities (e.g., renal function) to minimize confounding. Primary endpoints should include composite outcomes (e.g., cardiovascular death, hospitalization), while secondary endpoints may focus on biomarkers (e.g., serum potassium, creatinine). The TOPCAT trial (mean follow-up: 3.3 years) demonstrated the importance of monitoring hyperkalemia and renal function, given this compound’s mineralocorticoid antagonism . Sample size calculations must account for event rates (e.g., 18.6% vs. 20.4% in TOPCAT) and anticipated dropout rates due to adverse effects .
Q. How should researchers address safety monitoring for hyperkalemia and renal impairment in this compound trials?
- Answer : Implement frequent serum potassium and creatinine monitoring (e.g., biweekly for the first month, then monthly). In the RALES trial, hyperkalemia incidence doubled with this compound (18.7% vs. 9.1% placebo), but severe events were rare with strict monitoring . Protocols should define thresholds for dose reduction (e.g., potassium >5.5 mmol/L) and discontinuation (e.g., creatinine ≥3.0 mg/dL) .
Q. What pharmacopeial standards ensure the quality of this compound in preclinical studies?
- Answer : Analytical methods must follow pharmacopeial guidelines (e.g., USP-NF), including chromatographic purity testing (HPLC/UV detection) and quantification of active pharmaceutical ingredients (APIs). For example, this compound tablets require dissolution testing in chlorinated solvents to verify stability . Purity thresholds (e.g., ≥97% by mass spectrometry) and impurity profiling are critical for reproducibility .
Advanced Research Questions
Q. How can conflicting efficacy data on this compound in heart failure trials be reconciled (e.g., TOPCAT vs. RALES)?
- Answer : Differences arise from patient populations (HFpEF vs. reduced EF) and endpoint definitions. RALES (severe HF, EF ≤35%) showed a 30% mortality reduction, while TOPCAT (HFpEF, EF ≥45%) found no significant benefit for the primary composite endpoint. Sensitivity analyses should stratify by region (e.g., Americas vs. Eastern Europe in TOPCAT) and adherence to therapy . Meta-analyses pooling trial data can clarify subgroup-specific effects.
Q. What statistical approaches mitigate bias in cost-effectiveness analyses of this compound for acne vulgaris?
- Answer : Use probabilistic sensitivity analyses to handle missing data and placebo effects. The SAFA trial reported incremental cost-effectiveness ratios (ICERs) ranging from £18,000–30,000 per QALY, with uncertainty driven by incomplete follow-up beyond 24 weeks. Multiple imputation or inverse probability weighting can adjust for attrition bias . Scenario analyses comparing this compound to alternative systemic therapies (e.g., oral antibiotics) are recommended .
Q. How can machine learning models improve this compound solubility predictions in supercritical CO₂ (scCO₂)?
- Answer : Support Vector Regression (SVR) and Artificial Neural Networks (ANN) achieve high accuracy (R² = 1, MAARD = 0.5%) by incorporating molecular descriptors (e.g., dipole moment, Hansen solubility parameters). Models trained on experimental solubility data (e.g., 134 datasets) enable predictions across temperature/pressure gradients, critical for formulation optimization .
Methodological Frameworks
Q. How to formulate a PICOT-compliant research question for this compound studies?
- Answer :
- Population : Women with persistent acne (SAFA trial) or HFpEF patients (TOPCAT).
- Intervention : this compound 25–100 mg/day.
- Comparison : Placebo or topical retinoids (acne) / standard care (HF).
- Outcome : QALYs (acne) / cardiovascular hospitalization (HF).
- Time : 24 weeks (acne) / 3.3 years (HF) .
Q. What strategies validate analytical methods for this compound in pharmacokinetic studies?
- Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Resolve this compound from metabolites (e.g., canrenone) via HPLC-MS.
- Linearity : Calibration curves (1–100 ng/mL) with R² ≥0.99.
- Accuracy/Precision : ±15% deviation for QC samples .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
